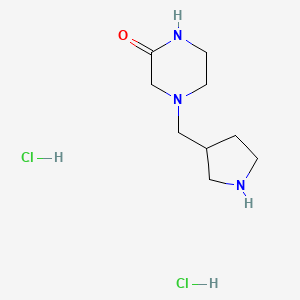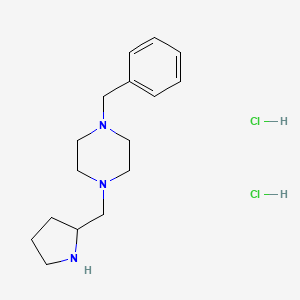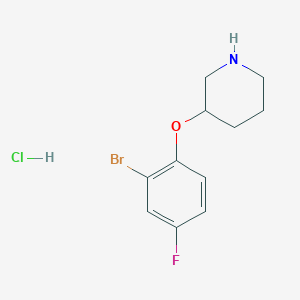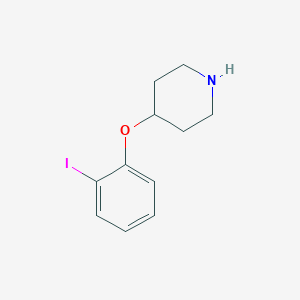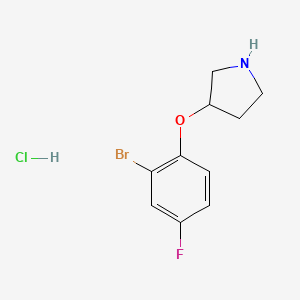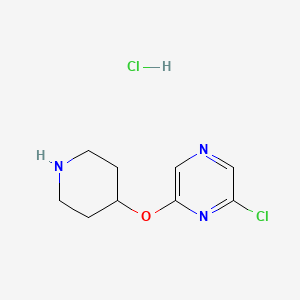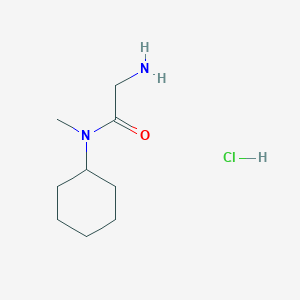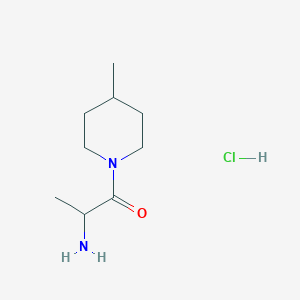![molecular formula C7H5N3O2 B1525747 7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid CAS No. 1234616-77-3](/img/structure/B1525747.png)
7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid
Overview
Description
7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid is a highly intricate nucleoside analog . It showcases remarkable versatility in the realm of biomedicine . It is renowned for its prominent role in antiviral therapeutics and stands as a pivotal element in combating RNA viral infections .
Synthesis Analysis
The synthesis of this compound involves several steps. The yield is typically around 71% and results in a yellow solid . The process involves heating the reactants in a Parr bomb at elevated temperatures .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy reveals peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N) . Nuclear Magnetic Resonance (NMR) spectroscopy provides further insights into the structure .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. The compound can undergo a variety of reactions, including methylation with methyl iodide .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 163.14 . It has a melting point of 287–288 °C .Scientific Research Applications
Antifolate and Antitumor Applications
7H-Pyrrolo[2,3-D]pyrimidine derivatives have been investigated for their potential as antifolates, which are compounds that inhibit dihydrofolate reductase (DHFR). DHFR inhibitors are important in chemotherapy as they can prevent the growth of cancer cells. One study focused on synthesizing classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as potential DHFR inhibitors and antitumor agents. A particular compound, a classical analogue, demonstrated excellent inhibition of human DHFR and significant antitumor activity in several cell cultures (Gangjee et al., 2007).
Synthesis and Chemical Transformation
The synthesis and chemical transformation of 7H-Pyrrolo[2,3-D]pyrimidine derivatives have been a subject of research. Studies have been conducted on the synthesis of various substituted pyrrolo[2,3-d]pyrimidines, exploring different methodologies and chemical reactions. For instance, one study reported the synthesis of tetrazolopyrrolopyrimidines and their reductive ring cleavage to 4-aminopyrrolo[2,3-d]pyrimidines, illustrating the versatility of these compounds in synthetic chemistry (Dave & Shah, 1998).
Potential as Antimalarial Drugs
Some derivatives of 7H-Pyrrolo[2,3-D]pyrimidine have been studied for their potential use as antimalarial drugs. A study on a specific compound, 7-(5-Methylsulfanyl-β-d-erythrofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine monohydrate, investigated its properties, including its crystalline structure, which could influence its pharmacological potential (Gainsford et al., 2010).
Tumor Targeting and Inhibition of Purine Nucleotide Biosynthesis
Another significant application is in tumor targeting and inhibition of purine nucleotide biosynthesis. A study explored the synthesis of novel 6-substituted straight side chain pyrrolo[2,3-d]pyrimidines as targeted antitumor agents. These compounds showed selective cellular uptake via folate receptors and inhibited the synthesis of purine nucleotides, demonstrating potential in cancer therapy (Wang et al., 2013).
Synthesis of Pyrrolo[2,3-d]pyrimidines as Precursors for Purine Analogs
Research has also focused on synthesizing pyrrolo[2,3-d]pyrimidines as precursors for purine analogs, which are important in the development of new drugs. These studies have explored various synthetic routes and chemical transformations to achieve different substituted pyrrolopyrimidines (Williams & Brown, 1995).
Mechanism of Action
Target of Action
Pyrrolopyrimidine compounds are known to have significant biological activities and are potential candidates for pharmaceutical industries .
Mode of Action
It’s worth noting that pyrrolopyrimidine compounds are often involved in inhibiting certain enzymes or receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Compounds of the pyrrolopyrimidine class are known to play roles in various biochemical pathways, including nucleotide and amino acid biosynthesis, antioxidant regeneration, and epigenetic regulation .
Result of Action
It’s worth noting that pyrrolopyrimidine compounds often have significant biological activities, which can result in various cellular effects .
Biochemical Analysis
Biochemical Properties
7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as α-amylase, where it acts as an inhibitor, thereby modulating the enzyme’s activity . Additionally, this compound interacts with various proteins, including kinases, which are essential for cell signaling pathways . The nature of these interactions often involves binding to the active sites of enzymes or proteins, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of certain kinases, which play a pivotal role in cell signaling pathways . This inhibition can lead to alterations in gene expression and subsequent changes in cellular metabolism, ultimately affecting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound binds to the active site of α-amylase, inhibiting its activity and thereby reducing the breakdown of starch into glucose . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a reduction in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including adverse impacts on liver and kidney function. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit α-amylase, thereby affecting the breakdown of starch into glucose and influencing glucose metabolism . Additionally, this compound can interact with other metabolic enzymes, leading to changes in the levels of specific metabolites and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to different cellular compartments . The localization and accumulation of this compound within cells are influenced by its interactions with binding proteins, which can affect its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSULVWVAFBHGQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725543 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-77-3 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525667.png)
![4-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1525668.png)
![1-Benzyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1525671.png)
